[2-(1H-indol-3-yl)ethyl](3-nitrobenzyl)amine hydrobromide
Overview
Description
[2-(1H-indol-3-yl)ethyl](3-nitrobenzyl)amine hydrobromide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, biology, and chemistry. This compound is a derivative of indole, which is a naturally occurring heterocyclic organic compound found in many plants and animals. The synthesis of this compound is a complex process that requires specialized skills and equipment.
Scientific Research Applications
Anticancer Applications
A series of compounds, including derivatives similar to 2-(1H-indol-3-yl)ethylamine, have been synthesized and evaluated as potential anticancer agents. Specifically, these compounds were tested for their pro-apoptotic Bcl-2-inhibitory activity, with certain nitrobenzyl analogs showing sub-micromolar IC50 values in Bcl-2 expressing human cancer cell lines. This suggests their potential utility in anticancer therapy (Hamdy et al., 2013).
Electrosynthesis Applications
The electrochemical behavior and electrosynthesis of compounds structurally related to 2-(1H-indol-3-yl)ethylamine have been explored. For instance, the electroreduction of 1-ethyl-4-nitro-3-cyanopyrazole in acidic aqueous-alcoholic solutions has been studied, illustrating the versatility of nitro compounds in electrosynthesis, leading to various amines and amine derivatives (Mikhal’chenko et al., 2007).
Photochemical Applications
The synthesis of α-methyl nitrobenzyl compounds, closely related to the chemical structure of interest, has demonstrated superior photochemical release properties. These findings are significant for the development of photoresponsive materials, indicating the potential application of such compounds in the controlled release of bioactive molecules (Salerno & Cleaves, 2004).
Synthesis of Indoles
Research has focused on the synthesis and functionalization of indoles, a crucial framework in pharmaceuticals and natural products. Palladium-catalyzed reactions have been highlighted as a versatile approach for the synthesis of substituted indoles, showcasing the importance of compounds like 2-(1H-indol-3-yl)ethylamine in the construction of biologically relevant molecules (Cacchi & Fabrizi, 2005).
Hydroamination and Catalysis
Hydroamination reactions involving compounds with an indole and nitrobenzyl framework have been studied, providing pathways to synthesize 2-substituted amino derivatives of indole under mild conditions. These reactions are significant for the synthesis of complex amines and highlight the catalytic potential of these compounds (Sobenina et al., 2010).
properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[(3-nitrophenyl)methyl]ethanamine;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2.BrH/c21-20(22)15-5-3-4-13(10-15)11-18-9-8-14-12-19-17-7-2-1-6-16(14)17;/h1-7,10,12,18-19H,8-9,11H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHPMPGSKDYYHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC(=CC=C3)[N+](=O)[O-].Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1609396-71-5 | |
Record name | 1H-Indole-3-ethanamine, N-[(3-nitrophenyl)methyl]-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609396-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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